molecular formula C21H18ClNO5S2 B11474681 3-[(4-chlorophenyl)sulfonyl]-7-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11474681
M. Wt: 464.0 g/mol
InChI Key: FQFSNAYVAURVSY-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-7-(3,4-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound with a unique structure that combines a thienopyridine core with chlorobenzenesulfonyl and dimethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(3,4-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the thienopyridine core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the thienopyridine core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyridine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it may have applications in treating diseases or conditions such as cancer, inflammation, or infections.

Industry

In the industrial sector, the compound’s chemical properties make it useful in the development of new materials, catalysts, or chemical processes. Its stability and reactivity can be harnessed for various applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(3,4-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzenesulfonyl chloride: This compound shares the chlorobenzenesulfonyl group but lacks the thienopyridine and dimethoxyphenyl components.

    4-Chlorobenzenesulfonyl chloride: Similar to the above but with the chlorine atom in a different position.

    3,4-Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group but different core structures.

Uniqueness

The uniqueness of 3-(4-chlorobenzenesulfonyl)-7-(3,4-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one lies in its combination of functional groups and core structure. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C21H18ClNO5S2

Molecular Weight

464.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(3,4-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H18ClNO5S2/c1-27-16-8-3-12(9-17(16)28-2)15-10-19(24)23-20-18(11-29-21(15)20)30(25,26)14-6-4-13(22)5-7-14/h3-9,11,15H,10H2,1-2H3,(H,23,24)

InChI Key

FQFSNAYVAURVSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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